1-Epidactimicin
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Overview
Description
1-Epidactimicin is a novel aminoglycoside antibiotic derived from fortimicin B by a blocked mutant of istamycin-producing Streptomyces tenjimariensis . This compound has garnered attention due to its potent antibacterial properties and its unique structural features that distinguish it from other aminoglycosides .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Epidactimicin is synthesized through a bioconversion process involving the use of a blocked mutant of the istamycin-producing bacterium, Streptomyces tenjimariensis . The blocked mutant is unable to produce istamycin but can convert fortimicin B into this compound under specific fermentation conditions .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation processes using the aforementioned blocked mutant strain. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of this compound . The process includes steps such as inoculation, fermentation, extraction, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-Epidactimicin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered antibacterial properties .
Scientific Research Applications
1-Epidactimicin has a wide range of scientific research applications, including:
Mechanism of Action
1-Epidactimicin exerts its antibacterial effects by binding to the bacterial ribosome and inhibiting protein synthesis . This binding interferes with the translation process, leading to the disruption of bacterial cell growth and replication . The molecular targets of this compound include the 30S subunit of the bacterial ribosome .
Comparison with Similar Compounds
Similar Compounds
Fortimicin B: The precursor of 1-Epidactimicin, also an aminoglycoside antibiotic.
Istamycin: Another aminoglycoside antibiotic produced by Streptomyces tenjimariensis.
Uniqueness
This compound is unique due to its specific structural modifications that enhance its antibacterial activity compared to its precursor, fortimicin B . These modifications also contribute to its ability to overcome certain bacterial resistance mechanisms .
Properties
CAS No. |
103531-05-1 |
---|---|
Molecular Formula |
C18H36N6O6 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide |
InChI |
InChI=1S/C18H36N6O6/c1-8(20)10-5-4-9(21)18(29-10)30-16-12(22)14(26)17(28-3)13(15(16)27)24(2)11(25)6-23-7-19/h7-10,12-18,26-27H,4-6,20-22H2,1-3H3,(H2,19,23) |
InChI Key |
VFBPKQSATYZKRX-UHFFFAOYSA-N |
SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN=CN)OC)O)N)N)N |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN=CN)OC)O)N)N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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